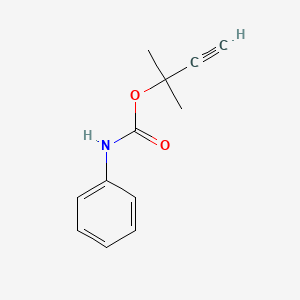

2-methylbut-3-yn-2-yl N-phenylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylbut-3-yn-2-yl N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-4-12(2,3)15-11(14)13-10-8-6-5-7-9-10/h1,5-9H,2-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBSSUIJJSCNPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)OC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212054 | |

| Record name | Carbanilic acid, 1,1-dimethyl-2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6289-19-6 | |

| Record name | Carbanilic acid, 1,1-dimethyl-2-propynyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006289196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butyn-2-ol, phenylcarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butyn-2-ol, phenylcarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbanilic acid, 1,1-dimethyl-2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBANILIC ACID, 1,1-DIMETHYL-2-PROPYNYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUP44IJ5UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies

Historical Evolution of N-Phenylcarbamate Synthesis

The synthesis of N-phenylcarbamates has historically been dominated by methods employing highly reactive and toxic reagents. Classical approaches frequently involved the use of phosgene (B1210022) or its derivatives, such as phenyl chloroformate, which reacts with amines to form the carbamate (B1207046) linkage. nih.govchemistryviews.org Another cornerstone of traditional carbamate synthesis is the reaction of an alcohol with an isocyanate. mit.edu The isocyanate itself was often generated through thermal rearrangement reactions of acyl azides, a process known as the Curtius rearrangement. nih.govmit.edu While effective, these methods suffer from the use of hazardous materials like phosgene and potentially explosive azide (B81097) intermediates. nih.govchemistryviews.org

In recent decades, significant research has focused on developing safer and more efficient "phosgene-free" routes. mdma.chresearchgate.net These modern approaches often utilize carbon dioxide as a C1 source, a much safer and more environmentally benign alternative. nih.govchemistryviews.orgmdma.ch Methodologies such as the three-component coupling of amines, CO2, and alkyl halides have gained prominence. nih.gov Additionally, the transesterification of existing carbamates or the reaction of amines with dialkyl carbonates, catalyzed by various agents, represents another important direction in the evolution of N-phenylcarbamate synthesis. organic-chemistry.orgrsc.orgresearchgate.net These advancements have paved the way for more sustainable and versatile synthetic protocols.

Direct Formation Approaches Utilizing 2-Methylbut-3-yn-2-ol as a Key Precursor

The direct incorporation of the 2-methylbut-3-yn-2-ol group to form the target carbamate leverages this readily available alkynyl alcohol as a key building block. wikipedia.org This tertiary alcohol can be reacted with a phenyl-containing precursor through both conventional and modern catalytic methods to construct the desired carbamate ester.

Conventional synthesis of 2-methylbut-3-yn-2-yl N-phenylcarbamate typically involves the direct condensation reaction between 2-methylbut-3-yn-2-ol and phenyl isocyanate. This reaction is a straightforward addition of the alcohol's hydroxyl group across the isocyanate's C=N double bond and often proceeds with high efficiency without the need for a catalyst, or with simple acid or base promotion.

Another conventional, though less direct, route starting from the alcohol involves its activation. For instance, the alcohol can be converted to a tosylate. This activated intermediate, an alcoholic tosylate, can then undergo O-alkylation in a system containing an amine (like aniline), carbon dioxide, and a base, such as potassium carbonate, often facilitated by a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI), to yield the desired carbamate ester. mdma.ch The reaction proceeds through the formation of an alkylammonium carbamate salt, which is subsequently alkylated by the tosylate. mdma.ch

The drive for efficiency, selectivity, and broader functional group tolerance has led to the development of numerous catalyst-mediated synthetic routes. Transition metals such as palladium, copper, and rhodium play a pivotal role in these advanced methodologies. researchgate.netrsc.org

Palladium catalysts are highly effective for C–N bond formation and have been extensively used in the synthesis of N-aryl carbamates. rsc.orgbeilstein-journals.org A prominent one-pot method involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., chlorobenzene) or triflate with sodium cyanate (B1221674) (NaOCN) in the presence of an alcohol. mit.eduorganic-chemistry.orgnih.govmit.edu In this process, a palladium(0) complex, often supported by a biarylphosphine ligand like Xantphos, facilitates the coupling of the aryl electrophile with the cyanate anion to form an aryl isocyanate intermediate in situ. mit.edubeilstein-journals.orgnih.gov This highly reactive intermediate is immediately trapped by the alcohol present in the reaction mixture—in this case, 2-methylbut-3-yn-2-ol—to afford the final N-aryl carbamate product. mit.eduorganic-chemistry.orgnih.gov This strategy avoids the isolation of the hazardous isocyanate and demonstrates wide substrate compatibility. mit.eduorganic-chemistry.orgmit.edu The use of aryl triflates can expand the scope of the reaction, allowing for the use of nucleophiles that might not be compatible with the conditions required for aryl chloride coupling. mit.edunih.gov

| Aryl Precursor (ArX) | Alcohol (ROH) | Pd Source | Ligand | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-chlorotoluene | Ethanol | Pd₂(dba)₃ (1.0 mol %) | L1 (2.4 mol %) | NEt₃ | Toluene | 120 °C | 84 |

| 4-tert-butylphenyl triflate | 2-methylbut-3-yn-2-ol | Pd₂(dba)₃ (1.5 mol %) | L1 (3.6 mol %) | NEt₃ | Toluene | 90 °C | 88 |

| 1-chloro-4-nitrobenzene | tert-butanol | Pd₂(dba)₃ (1.5 mol %) | L1 (3.6 mol %) | NEt₃ | Toluene | 90 °C | 91 |

Copper catalysts, which are generally less expensive than palladium, also provide effective pathways for carbamate synthesis. researchgate.net One approach is a copper-catalyzed cross-coupling reaction between amines and carbazates. organic-chemistry.orgacs.org For the synthesis of this compound, a plausible copper-catalyzed route involves a three-component coupling of aniline (B41778), a carbon source, and an activated form of 2-methylbut-3-yn-2-ol. More directly, copper has been used to catalyze the reaction of aryl boronic acids with potassium cyanate, which can generate an isocyanate intermediate that is subsequently trapped by an alcohol. nih.gov

Another relevant copper-catalyzed method is the cross-dehydrogenative coupling (CDC) between the formyl C-H bond of a formamide (B127407) and a phenolic O-H. researchgate.net While this specific reaction involves phenols, the underlying principle of copper-mediated C-O bond formation is pertinent. Copper catalysts have been shown to be effective in various oxidative coupling reactions for carbamate synthesis, highlighting their versatility. researchgate.net

| Amine | Carbazate | Catalyst | Oxidant | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|---|

| Aniline | tert-butyl carbazate | Cu(OAc)₂ (10 mol %) | TBHP | DCE | 80 °C | 78 |

| 4-methoxyaniline | tert-butyl carbazate | Cu(OAc)₂ (10 mol %) | TBHP | DCE | 80 °C | 85 |

| Benzylamine | tert-butyl carbazate | Cu(OAc)₂ (10 mol %) | TBHP | DCE | 80 °C | 92 |

Rhodium catalysts are known for their ability to facilitate a variety of organic transformations, including those suitable for carbamate synthesis. researchgate.netnih.gov One of the most powerful rhodium-catalyzed methods is C-H amination, where a rhodium nitrenoid intermediate, generated from a carbamate derivative, inserts into a C-H bond. nih.gov While often used to form heterocyclic products, this reactivity underscores rhodium's capacity to mediate carbamate-involved reactions. nih.gov

A more direct approach for synthesizing N-phenylcarbamates is the rhodium-catalyzed reductive carbonylation of nitroarenes. nih.gov In this reaction, a nitro compound like nitrobenzene (B124822) is treated with carbon monoxide and an alcohol in the presence of a rhodium catalyst. For the target molecule, the reaction would involve nitrobenzene, CO, and 2-methylbut-3-yn-2-ol. This process offers a direct route from readily available starting materials. Furthermore, rhodium catalysts, such as Rh₂(esp)₂, have been shown to be exceptionally effective for the transfer of carbamate groups to sulfoxides, demonstrating their compatibility with the carbamate functional group under catalytic conditions. acs.orgnih.gov

| Nitro Compound | Alcohol | Catalyst | CO Pressure | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Nitrobenzene | Methanol (B129727) | [Rh(CO)₂(acac)] | 1000 psi | 150 °C | 98 |

| Nitrobenzene | Ethanol | [(Ph₃P)₄Rh₂(μ-OH)₂] | 1000 psi | 180 °C | 95 |

Catalyst-Mediated Synthesis of Carbamates

Silver-Promoted Reactions

Silver(I) catalysts have been effectively employed in the synthesis of carbamates from propargylic alcohols. These catalysts can activate the alkyne group or the isocyanate, facilitating the nucleophilic attack of the alcohol. A notable strategy involves a gas-free process using ammonium (B1175870) carbamates as a surrogate for carbon dioxide, which reacts with propargylic alcohols in the presence of a silver(I) catalyst to yield β-oxopropylcarbamates. nih.gov This method is advantageous as it avoids handling gaseous CO2 while ensuring quantitative use of the carbon source under mild conditions. nih.gov The catalytic protocol has also been successfully applied to the carboxylative cyclization of propargylic amines to produce 2-oxazolidinones. nih.gov

Furthermore, silver nitrate (B79036) (AgNO₃) has been shown to catalyze the insertion of an isocyanide group into the N-H bond of primary amines, followed by lactamization to form various nitrogen-containing heterocycles. organic-chemistry.org This demonstrates the capacity of silver catalysts to facilitate addition reactions across polarized functional groups, a principle that extends to the addition of alcohols to isocyanates. Research has also highlighted the use of silver catalysts in activating internal propargylic alcohols for reactions with supercritical carbon dioxide to form related cyclic carbamates (oxazolidinones). acs.org

Metal-Free Synthetic Routes

The development of metal-free catalytic systems is a significant goal in modern organic synthesis to avoid costly and potentially toxic transition metals. mdpi.com For carbamate synthesis, organocatalysis provides a powerful alternative. mdpi.combeilstein-journals.org Strong organic bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to effectively catalyze the formation of carbamates. organic-chemistry.orgnih.gov

In one metal-free approach, a carbamic acid intermediate is formed from an arylamine and carbon dioxide in the presence of DBU. organic-chemistry.org This intermediate is then dehydrated to generate an isocyanate, which can be trapped by an alcohol to yield the desired carbamate. organic-chemistry.org This method avoids the direct handling of isocyanates. DBU is also used in reactions where isocyanates are generated from other precursors and subsequently react with alcohols. researchgate.net The use of such organocatalysts aligns with green chemistry principles by offering milder reaction conditions and avoiding heavy metal contamination in the final product. mdpi.com

Optimization of Reaction Parameters for Enhanced Chemical Yields and Selectivity

Achieving high yields and selectivity in the synthesis of this compound hinges on the careful optimization of several reaction parameters, including the choice of catalyst, temperature, and solvent system.

The reaction between an alcohol and an isocyanate can be significantly accelerated by catalysts. google.com Kinetic studies show that the reactivity is influenced by the nature of the alcohol, with primary alcohols generally being more reactive than secondary alcohols like 2-methylbut-3-yn-2-ol. kuleuven.be The choice of catalyst, whether a Lewis acid or an organic base like DBU, and its concentration are critical for maximizing the reaction rate while minimizing side reactions. organic-chemistry.orggoogle.com

Temperature is another crucial variable. It must be high enough to ensure a reasonable reaction rate but low enough to prevent the decomposition of the reactants or the desired carbamate product. researchgate.net For instance, the reaction rates for different types of isocyanates tend to converge at higher temperatures. researchgate.net

The solvent system also plays a pivotal role. While solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are sometimes employed, there is a strong trend towards solvent-free conditions to enhance green credentials. researchgate.netresearchgate.net Solvent-free synthesis by the thermal decomposition of a related carbamate has been achieved by optimizing temperature and vacuum conditions. researchgate.net

The following table summarizes the influence of various parameters on carbamate synthesis.

| Parameter | Condition | Effect on Yield and Selectivity | Reference |

|---|---|---|---|

| Catalyst | Lewis Acids / Organic Bases (DBU) | Increases reaction rate. Choice affects selectivity and potential side reactions. | organic-chemistry.orggoogle.com |

| Basic catalysts (Cs₂CO₃, Rb₂CO₃) | Effective for converting various amines and alcohols with CO₂ under mild conditions. | psu.edu | |

| Temperature | Elevated Temperatures | Increases reaction rate but can lead to decomposition or side products if too high. | researchgate.netresearchgate.net |

| Solvent | Solvent-Free | Environmentally preferred, can lead to high yields under optimized temperature/pressure. | researchgate.net |

| DMF, DMSO | Used to facilitate reaction depending on application and reactants' solubility. | researchgate.net | |

| Reactant Structure | Primary vs. Secondary Alcohol | Primary alcohols are generally more reactive towards isocyanates than secondary alcohols. | kuleuven.be |

Green Chemistry Principles Applied to Synthetic Pathways

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which emphasizes waste prevention, atom economy, and the use of safer chemicals and processes. nih.govrsc.org

Solvent Selection and Minimization

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Significant efforts have been made to develop solvent-free methods for carbamate synthesis. researchgate.net These reactions, often conducted under thermal conditions with a suitable catalyst, minimize waste and environmental impact. researchgate.net When solvents are necessary, the focus is on using greener alternatives. Supercritical carbon dioxide, for example, has been used as a medium for silver-catalyzed reactions of propargylic alcohols, offering an eco-friendly option. acs.org The direct synthesis of carbamates from CO₂, amines, and alcohols can also be performed under mild conditions, sometimes even without dehydrating agents, further reducing the process's environmental footprint. psu.edu

Atom Economy and Waste Reduction Strategies

Atom economy is a core metric in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. wikipedia.org The primary synthesis route for this compound is the direct addition of 2-methylbut-3-yn-2-ol to phenyl isocyanate. Addition reactions are inherently atom-economical, with a theoretical atom economy of 100%, as all atoms from the reactants are incorporated into the final product. scranton.edujocpr.comkccollege.ac.in This contrasts sharply with substitution or elimination reactions that generate stoichiometric byproducts, leading to waste. kccollege.ac.in

The calculation for the atom economy of this synthesis is detailed below.

| Reactant / Product | Formula | Molecular Weight (g/mol) |

|---|---|---|

| 2-methylbut-3-yn-2-ol | C₅H₈O | 84.12 |

| Phenyl isocyanate | C₇H₅NO | 119.12 |

| Total Reactant Mass | 203.24 | |

| This compound | C₁₂H₁₃NO₂ | 203.24 |

| Total Product Mass | 203.24 | |

| Percent Atom Economy | 100% |

Calculation: (% Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100). wikipedia.orgchegg.comyoutube.com

Waste reduction strategies focus on using catalytic amounts of reagents rather than stoichiometric ones and optimizing reactions to minimize purification steps, thereby reducing solvent and material loss.

Utilization of Carbon Dioxide as a C1 Synthon

A transformative green chemistry approach to carbamates involves using carbon dioxide (CO₂) as a renewable, non-toxic, and inexpensive C1 feedstock. psu.eduresearchgate.net This pathway serves as a benign alternative to methods employing highly toxic reagents like phosgene or even isocyanates. nih.gov The synthesis is typically a three-component reaction involving a propargyl alcohol, an amine (like aniline to form the N-phenyl group), and CO₂. researchgate.netresearchgate.net

This transformation is enabled by various catalytic systems that can activate the reactants under mild conditions. A novel metal-organic framework (MOF) containing copper and cerium has been shown to be highly effective, catalyzing the reaction of 2-methyl-3-butyn-2-ol (B105114), CO₂, and an amine to produce the corresponding carbamate with a 98% yield under solvent-free conditions. chinesechemsoc.orgchinesechemsoc.org Mechanistic studies suggest the reaction proceeds through the formation of an α-alkylidene cyclic carbonate intermediate. chinesechemsoc.orgchinesechemsoc.org Other catalysts, including those based on Cu(I) and Ag(I), are also effective for this transformation. nih.govresearchgate.netrsc.org

The table below showcases some of the catalytic systems developed for this green synthetic route.

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| CuCe-CNA-300 (MOF) | Propargyl alcohols, Secondary amines, CO₂ | High yield (98%) under mild, solvent-free conditions. Recyclable. | chinesechemsoc.orgchinesechemsoc.org |

| Cu(I)-based catalysts | Propargylic alcohols, Secondary amines, CO₂ | Atom-economical reaction under atmospheric pressure. | researchgate.net |

| Ag(I) catalysts | Propargylic alcohols, CO₂ surrogates (Ammonium carbamates) | Gas-free process with high product yields under mild conditions. | nih.gov |

| Basic catalysts (Cs₂CO₃, etc.) | Amines, Alcohols, CO₂ | Halogen-free route with good yields under mild CO₂ pressure. | psu.edursc.org |

| Ni-Catalyzed System | Propargylic alcohols, CO₂ | Reductive carboxylation to form carboxylic acids, a related transformation. | acs.org |

Mechanistic Investigations of Reactivity and Transformations

Fundamental Reactivity Modes of the Carbamate (B1207046) Functional Group

The N-phenylcarbamate functional group in 2-methylbut-3-yn-2-yl N-phenylcarbamate exhibits a range of reactivity modes primarily centered around the electrophilic carbonyl carbon and the acidic N-H proton. The reactivity is a product of the electronic interplay between the phenylamino (B1219803) group and the alkoxy group attached to the carbonyl. Phenylcarbamates are generally stable compounds, which allows for their use as protecting groups for amines in multi-step syntheses. acs.orgnih.gov

The fundamental reactivity modes can be categorized as follows:

Nucleophilic Acyl Substitution: The carbonyl carbon of the carbamate is electrophilic and susceptible to attack by nucleophiles. In the presence of strong nucleophiles like alkoxides, the reaction proceeds via a nucleophilic attack on the carbonyl carbon. rsc.org Studies on the aminolysis of related aryl N-phenylcarbamates show that the reaction mechanism can be either a stepwise process or a concerted one, depending on the leaving group. nih.gov For instance, the reaction of O-methyl-N-aryl carbamates with alcohols in the presence of an alkoxide catalyst follows first-order kinetics with respect to the carbamate, indicating a dominant nucleophilic attack by the alkoxide ion on the carbonyl carbon. rsc.org

Deprotonation and Elimination: The proton on the nitrogen atom is acidic and can be removed by a base. This deprotonation is often the initial step in elimination-addition pathways, particularly during deprotection. acs.org For carbamates derived from primary amines, deprotonation can lead to an E1cb-type mechanism, forming an isocyanate intermediate. nih.gov

Rotamerism: Carbamates derived from secondary amines can exhibit restricted rotation around the C-N bond, leading to the existence of rotamers or conformational isomers. acs.org This phenomenon can be observed using NMR spectroscopy at different temperatures and can influence the reactivity and stability of the molecule. acs.orgnih.gov While the nitrogen in this compound is secondary, the presence of the bulky tert-alkynyl group and the phenyl group can influence the rotational barrier.

The stability of the phenylcarbamate group is notable; it is resilient to acidic aqueous conditions and relatively stable in dilute basic solutions, allowing for selective reactions at other parts of the molecule. nih.gov

Chemoselective Transformations Involving the Alkyne Moiety

The terminal alkyne moiety in this compound provides a site for a variety of chemoselective transformations that can be performed while leaving the carbamate group intact. masterorganicchemistry.com Transition metals, particularly ruthenium and rhodium, are effective catalysts for many of these transformations. nih.govrsc.org

Key chemoselective reactions include:

Reduction: The triple bond can be selectively reduced to either a cis- or trans-alkene or fully saturated to an alkane. A notable method for the chemoselective reduction of terminal alkynes to (E)-alkenes involves a two-step process: ruthenium-catalyzed hydrosilylation followed by protodesilylation. organic-chemistry.org This method is compatible with sensitive functional groups. organic-chemistry.org

Carboxylation: In the presence of a silver carbamate catalyst, terminal alkynes can undergo carboxylation with CO2 at atmospheric pressure, demonstrating the catalytic potential of metal carbamates in activating alkynes. rsc.org

Carboamination: Transition metal-catalyzed carboamination allows for the difunctionalization of alkynes, forming C-C and C-N bonds simultaneously. nih.gov This strategy is a powerful tool for synthesizing nitrogen-containing heterocycles. nih.gov

The presence of the bulky tertiary alcohol-derived group (2-hydroxyprop-2-yl) adjacent to the alkyne can sterically influence the approach of reagents, affecting both reactivity and selectivity.

Regioselectivity in addition reactions to the terminal alkyne of this compound is dictated by both electronic and steric factors, as well as the reaction mechanism (e.g., Markovnikov vs. anti-Markovnikov addition). masterorganicchemistry.com

Hydrosilylation: Ruthenium-catalyzed hydrosilylation of terminal alkynes with reagents like triethoxysilane (B36694) proceeds with high regioselectivity, typically leading to the (Z)-vinylsilane as the major product from trans-addition. organic-chemistry.org

Hydrogenation: The hydrogenation of the structurally similar compound 2-methyl-3-butyn-2-ol (B105114) (MBY) over palladium catalysts has been shown to be a structure-sensitive reaction. Density Functional Theory (DFT) studies and experimental results indicate that the reduction of the triple bond to a double bond occurs preferentially on plane sites of palladium nanoparticles, whereas the subsequent hydrogenation to the alkane is more likely to occur on edge or corner sites. This suggests that by controlling the catalyst morphology, one can control the selectivity of the hydrogenation.

Catalyst-Controlled Regioselectivity: In transition metal-catalyzed reactions, the choice of metal and ligands can profoundly influence the regioselectivity of the addition. rsc.org For example, in rhodium-catalyzed carboamination reactions, additives can switch the pathway between different C-H activation sites, leading to different regioisomeric products. nih.gov

Table 1: Regioselectivity in Alkyne Transformations

| Reaction Type | Catalyst/Reagent | Observed Regioselectivity | Reference |

|---|---|---|---|

| Hydrosilylation | [Cp*Ru(MeCN)3]PF6 | (Z)-vinylsilane (trans-addition) | organic-chemistry.org |

| Hydrogenation | Pd Nanoparticles | Site-dependent: C≡C → C=C on plane sites; C=C → C-C on edge sites | |

| Carboamination | Rh-catalyst with additives | Additive-dependent, leading to different N-heterocycle regioisomers | nih.gov |

The dual functionality of this compound makes it a potential precursor for the synthesis of various nitrogen-containing heterocycles through cyclization reactions. These reactions often involve the simultaneous participation of both the alkyne and the carbamate moieties, or a derivative thereof.

Transition metal catalysis is a key enabler for such transformations. For example, rhodium-catalyzed intermolecular carboamination-cyclization cascades have been developed for the synthesis of pyrazole (B372694) and indole (B1671886) derivatives from alkynes and suitable nitrogen sources like N-acyl hydrazines or anilines. nih.gov In these reactions, the alkyne undergoes difunctionalization, leading directly to the heterocyclic core. The carbamate nitrogen, following a potential modification or activation, can act as the nucleophile in an intramolecular cyclization onto the activated alkyne.

Mechanisms of Carbamate Deprotection and Cleavage

The cleavage of the N-phenylcarbamate group is a critical reaction, often employed as a deprotection step in synthesis. organic-chemistry.org The mechanism of cleavage is highly dependent on the reaction conditions, particularly the nature of the base used.

Base-Induced Elimination (E1cb Mechanism): A common pathway for the cleavage of phenylcarbamates derived from primary or secondary amines involves a base-catalyzed elimination. nih.gov In the presence of a base like tetra-n-butylammonium fluoride (B91410) (TBAF), the acidic proton on the carbamate nitrogen is abstracted. acs.org This is followed by the elimination of the phenoxide leaving group to form a transient isocyanate intermediate. This isocyanate is then rapidly hydrolyzed by trace water to yield the free amine and carbon dioxide. acs.org This mechanism is classified as an E1cb-type (Elimination, Unimolecular, conjugate Base). nih.gov

Nucleophilic Acyl Substitution (BAc2 Mechanism): For N,N-disubstituted carbamates, which lack an acidic N-H proton, the E1cb pathway is not possible. Cleavage under these conditions requires a direct nucleophilic attack on the carbonyl carbon (BAc2 mechanism) and typically necessitates more drastic conditions. acs.orgnih.gov

Reagent-Specific Cleavage: Different reagents can be employed for selective deprotection. A mild method using TBAF in THF has been shown to effectively cleave various carbamates, with phenyl carbamates being particularly labile. organic-chemistry.org For instance, the cleavage of an N-indolyl phenyl carbamate with TBAF is rapid, occurring within 30 minutes at room temperature. Another selective method involves the use of di-tert-butyl dicarbonate (B1257347) and tetrabutylammonium (B224687) nitrite (B80452) in pyridine. researchgate.net

The relative ease of cleavage often follows the order: phenyl > benzyl (B1604629) > allyl > ethyl > t-butyl, making the N-phenylcarbamoyl group a selectively removable protecting group.

Influence of Substituent Effects on Reaction Kinetics and Thermodynamics

Substituent effects play a crucial role in modulating the reactivity of both the carbamate and alkyne moieties in this compound. These effects can be electronic (inductive or resonance) or steric.

Effects on the Carbamate Group: The electronic nature of substituents on the N-phenyl ring significantly influences the kinetics of reactions at the carbamate center.

Transesterification: A study on the transesterification of O-methyl-N-aryl carbamates found that electron-withdrawing substituents on the phenyl ring accelerate the reaction. rsc.org This is consistent with a mechanism where the rate-determining step is the nucleophilic attack on the carbonyl carbon, which is rendered more electrophilic by the electron-withdrawing group.

Deprotection/Fragmentation: In contrast, during the fragmentation of hydroxylaminobenzyl carbamates (a model for bioreductive prodrugs), electron-donating substituents on the benzyl ring were found to accelerate fragmentation. rsc.orgresearchgate.net This acceleration is attributed to the stabilization of the developing positive charge on the benzylic carbon in the transition state of an elimination-type mechanism. rsc.orgresearchgate.net This suggests that for an E1cb-type cleavage of this compound, electron-donating groups on the N-phenyl ring might slow down the initial deprotonation step by increasing the pKa of the N-H bond, while electron-withdrawing groups would facilitate it.

Effects on the Alkyne Group: The reactivity of the terminal alkyne can also be influenced by the electronic properties of the carbamate group. While the carbamate is electronically distant, it can exert a minor inductive effect. More significantly, the steric bulk of the entire substituent at the propargylic position (the N-phenylcarbamoyloxy-dimethylmethyl group) will sterically hinder the approach of reagents to the triple bond, potentially affecting reaction rates and selectivity. nih.gov

Table 2: Influence of Substituents on Carbamate Reaction Rates

| Reaction Type | Substituent Type on Aryl Ring | Effect on Rate | Reason | Reference |

|---|---|---|---|---|

| Transesterification (Nucleophilic Attack) | Electron-withdrawing | Increase | Increases electrophilicity of carbonyl carbon | rsc.org |

| Fragmentation (Elimination via Cationic TS) | Electron-donating | Increase | Stabilizes positive charge in the transition state | rsc.orgresearchgate.net |

Identification of Reaction Intermediates and Transition States

Elucidating the mechanism of reactions involving this compound requires the identification and characterization of transient species such as reaction intermediates and transition states. fiveable.me

Reaction Intermediates: These are short-lived, high-energy species that exist as local minima on the reaction energy profile. libretexts.org

Isocyanate Intermediate: As discussed in Section 3.3, the base-catalyzed deprotection of the N-phenylcarbamate group is proposed to proceed through an isocyanate intermediate (Ph-N=C=O). acs.orgnih.gov This intermediate is highly reactive and is typically not isolated but is inferred from the final products (e.g., formation of urea (B33335) derivatives if an amine is present to trap it). acs.org

Carbocation Intermediates: In reactions following an SN1 pathway, a carbocation intermediate would be formed. libretexts.org For example, if the tertiary propargylic alcohol were to be protonated and leave as water (under acidic conditions prior to carbamate formation), a resonance-stabilized propargyl carbocation would be an intermediate.

Organometallic Intermediates: In transition metal-catalyzed reactions of the alkyne, various organometallic intermediates are formed. For instance, in hydrosilylation or carboamination, intermediates such as metal-vinylidene or metallacycle species are key to the catalytic cycle. nih.gov These are often studied using in situ spectroscopic methods or computational modeling.

Transition States: A transition state is the highest energy point along a reaction coordinate, corresponding to a maximum on the potential energy surface. It cannot be isolated but its structure and energy determine the reaction rate. fiveable.me

The structure of transition states can be inferred from kinetic data, such as kinetic isotope effects and the application of linear free-energy relationships like the Hammett equation. rsc.orgnih.gov For example, large kinetic isotope effects (kH/kD > 1) in the aminolysis of related thiocarbamates suggest significant bond-making in the transition state. nih.gov Similarly, the correlation of reaction rates with Hammett substituent constants provides insight into charge development in the transition state. rsc.orgrsc.org

Modern analytical techniques like electrospray ionization mass spectrometry (ESI-MS) are powerful tools for detecting and structurally characterizing charged reaction intermediates in solution, providing direct evidence for proposed mechanistic pathways. nih.gov

Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and spatial relationships of atoms.

One-dimensional NMR spectra provide fundamental information about the structure of 2-methylbut-3-yn-2-yl N-phenylcarbamate . The ¹H NMR spectrum indicates the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

Based on the structure of This compound , the following characteristic signals in the ¹H and ¹³C NMR spectra are predicted. The phenyl group protons typically appear in the aromatic region (δ 7.0-7.5 ppm). The N-H proton of the carbamate (B1207046) group would present as a broad singlet. The two methyl groups on the quaternary carbon are equivalent and would appear as a sharp singlet, while the acetylenic proton would be found at a characteristic upfield position.

Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.40 | Multiplet | 2H | ortho-Protons (Phenyl) |

| ~7.25 | Triplet | 1H | para-Proton (Phenyl) |

| ~7.05 | Triplet | 2H | meta-Protons (Phenyl) |

| ~6.80 | Broad Singlet | 1H | N-H |

| ~2.60 | Singlet | 1H | C≡C-H |

| ~1.60 | Singlet | 6H | 2 x CH₃ |

In the ¹³C NMR spectrum, the carbonyl carbon of the carbamate group is expected to resonate at a downfield chemical shift. The carbons of the phenyl ring would appear in the aromatic region, and the quaternary, methyl, and acetylenic carbons would have distinct signals in the aliphatic region.

Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~153 | C=O (Carbamate) |

| ~138 | C-ipso (Phenyl) |

| ~129 | C-ortho (Phenyl) |

| ~124 | C-para (Phenyl) |

| ~119 | C-meta (Phenyl) |

| ~85 | C-quaternary |

| ~80 | C ≡C-H |

| ~75 | C≡C -H |

| ~28 | CH₃ |

To definitively assign the proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For This compound , COSY would show correlations between the protons on the phenyl ring, helping to assign their specific positions (ortho, meta, para).

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. It would be used to unambiguously assign the carbon signals for each protonated carbon in the molecule, such as the phenyl CH groups and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between carbons and protons that are separated by two or three bonds. HMBC is crucial for identifying the quaternary carbon and the carbonyl carbon, which have no attached protons. For instance, correlations would be expected between the methyl protons and the quaternary carbon, as well as the carbonyl carbon. The N-H proton would show a correlation to the carbonyl carbon and the ipso-carbon of the phenyl ring.

The rotation around the N-C(O) bond in carbamates can be restricted, leading to the existence of different conformers (rotamers). Variable Temperature (VT) NMR is a powerful technique to study such dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra, such as the broadening or splitting of signals, which can provide information about the energy barrier to rotation and the relative populations of the different conformers of This compound . nih.govnd.edu

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and, consequently, the exact molecular formula of This compound (C₁₂H₁₃NO₂), which has a calculated exact mass of 203.0946 g/mol .

In the mass spectrometer, the molecular ion of This compound can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions provides further confirmation of the compound's structure. Common fragmentation pathways for carbamates include the cleavage of the carbamate bond. nih.govoup.comnih.gov

A primary fragmentation would be the loss of the 2-methylbut-3-yn-2-oxy radical to form the phenyl isocyanate cation (m/z 119). Another significant fragmentation pathway could involve the cleavage to form the 2-methylbut-3-yn-2-yl cation (m/z 83). Further fragmentation of the phenyl isocyanate cation could lead to the loss of carbon monoxide to yield the phenylaminyl cation (m/z 92).

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 203 | [M]⁺ (Molecular Ion) |

| 119 | [C₆H₅NCO]⁺ |

| 92 | [C₆H₅N]⁺ |

| 83 | [C₅H₇]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that reveals the vibrational frequencies of its bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features: the carbamate linkage, the terminal alkyne, and the phenyl group.

The carbamate group (-NH-C=O-O-) gives rise to several key absorptions. The N-H stretching vibration typically appears as a sharp peak in the range of 3500-3300 cm⁻¹. mdpi.comucla.edu The carbonyl (C=O) stretching vibration is one of the strongest and most useful absorptions in the IR spectrum, generally appearing between 1750 and 1680 cm⁻¹. ucla.eduvscht.cz The exact position of the C=O band can be influenced by hydrogen bonding. oup.com In the solid state, intermolecular hydrogen bonding between the N-H and C=O groups can lower the C=O stretching frequency. oup.com The C-O stretching vibrations of the carbamate group are also observable. oup.com

The terminal alkyne (C≡C-H) has two characteristic absorptions. The C≡C stretching vibration is found in the 2260-2100 cm⁻¹ region, and its intensity can vary. ucla.edu The ≡C-H stretching vibration gives a strong, sharp peak at approximately 3300 cm⁻¹. ucla.edu The presence of both of these bands is a strong indicator of a terminal alkyne.

The phenyl group will show C-H stretching vibrations for the aromatic ring at around 3100-3010 cm⁻¹. ucla.edu Aromatic C=C bending vibrations appear in the 1700-1500 cm⁻¹ region. ucla.edu The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone bands in the 2000-1665 cm⁻¹ region and the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region. vscht.cz

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Carbamate) | 3500 - 3300 | Medium | Sharp peak, indicates a secondary amine in the carbamate. mdpi.comucla.edu |

| ≡C-H Stretch (Alkyne) | ~3300 | Strong, Sharp | Diagnostic for a terminal alkyne. ucla.edu |

| C-H Stretch (Aromatic) | 3100 - 3010 | Medium | Indicates the presence of the phenyl group. ucla.edu |

| C-H Stretch (Alkyl) | 2950 - 2850 | Medium to Strong | From the methyl groups. ucla.edu |

| C≡C Stretch (Alkyne) | 2260 - 2100 | Variable | Can be weak, but its presence along with the ≡C-H stretch is confirmatory. ucla.edu |

| C=O Stretch (Carbamate) | 1750 - 1680 | Strong | Position can be affected by the physical state (solid vs. solution) due to hydrogen bonding. ucla.eduvscht.czoup.com |

| C=C Bending (Aromatic) | 1700 - 1500 | Medium | Multiple bands are expected. ucla.edu |

| C-O Stretch (Carbamate) | ~1211 | Strong | Associated with the carbamate linkage. rsc.org |

X-ray Crystallography for Solid-State Molecular Architecture Determination

The process involves irradiating a single crystal with a beam of X-rays. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

In the crystal structure of a related compound, 2-[(phenyl-carbamo-yl)amino]-butyl N-phenyl-carbamate, molecules are linked by N-H⋯O hydrogen bonds into chains. nih.gov It is highly probable that this compound would also exhibit intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of an adjacent molecule, influencing its solid-state architecture. The terminal phenyl rings in the aforementioned related carbamate exhibit a significant dihedral angle. nih.gov

Interactive Data Table: Representative Crystallographic Data for a Carbamate Compound

| Parameter | Example Value | Unit | Description |

| Chemical Formula | C₁₈H₂₁N₃O₃ | The elemental composition of the molecule. nih.gov | |

| Formula Weight | 343.38 | g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The shape of the unit cell. | |

| Space Group | P2₁/c | The symmetry elements of the unit cell. | |

| a | 19.3067 (19) | Å | The length of the 'a' axis of the unit cell. oup.com |

| b | 9.0058 (9) | Å | The length of the 'b' axis of the unit cell. oup.com |

| c | 8.9521 (9) | Å | The length of the 'c' axis of the unit cell. oup.com |

| β | 100.964 (3) | ° | The angle of the 'β' axis of the unit cell. oup.com |

| Volume | 1528.1 (3) | ų | The volume of the unit cell. oup.com |

| Z | 4 | The number of molecules in the unit cell. oup.com |

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC)

Gas chromatography is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. Due to their thermal lability, the direct analysis of many carbamates by GC can be challenging, as they may decompose in the hot injector port. oup.comproquest.com Phenylcarbamates can thermally decompose into the corresponding phenol (B47542) and isocyanate. oup.com

To circumvent this issue, specialized injection techniques such as cold on-column injection can be employed. oup.com This method introduces the sample directly onto the column at a low temperature, minimizing thermal degradation. oup.com Alternatively, derivatization of the carbamate to a more thermally stable compound can be performed prior to GC analysis. proquest.com For detection, a nitrogen-phosphorus detector (NPD) is often used due to its high sensitivity and selectivity for nitrogen-containing compounds like carbamates. youngin.com

Interactive Data Table: Hypothetical GC Method for this compound

| Parameter | Condition | Purpose |

| GC System | Agilent 6820 GC or similar | Instrument for performing the separation. youngin.com |

| Column | HP-5ms (30 m x 0.32 mm x 0.25 µm) or similar | A common, relatively non-polar capillary column suitable for a wide range of organic compounds. youngin.com |

| Injection | Cold on-column | To prevent thermal degradation of the analyte. oup.com |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |

| Temperature Program | Initial temp 60°C, ramp to 280°C at 10°C/min | To ensure separation of the analyte from any impurities. |

| Detector | Nitrogen-Phosphorus Detector (NPD) | For sensitive and selective detection of the nitrogen-containing carbamate. youngin.com |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for the analysis of thermally labile compounds like carbamates, as it is performed at or near ambient temperature. oup.coms4science.at Both normal-phase and reverse-phase HPLC can be used for carbamate analysis. oup.com

In reverse-phase HPLC, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent such as methanol (B129727) or acetonitrile. s4science.at The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the phenyl group in this compound will absorb UV light. Post-column derivatization can also be used to create fluorescent products, which can be detected with high sensitivity by a fluorescence detector. s4science.at

Interactive Data Table: Typical HPLC Method for Carbamate Analysis

| Parameter | Condition | Purpose |

| HPLC System | PerkinElmer Series 200 or similar | Instrument for performing the separation. s4science.at |

| Column | C8 or C18, 250 x 4.6 mm, 5 µm | A reverse-phase column for separating compounds based on hydrophobicity. s4science.at |

| Mobile Phase | Gradient of water and methanol/acetonitrile | To elute compounds with varying polarities. s4science.at |

| Flow Rate | 0.8 - 2.0 mL/min | To control the speed of the separation. s4science.at |

| Column Temperature | 35 - 40 °C | To ensure reproducible retention times. |

| Detector | UV at ~240 nm | To detect the analyte based on its UV absorbance. |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and inexpensive technique used to separate non-volatile mixtures. It is often used to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. For the analysis of this compound, a silica (B1680970) gel plate would typically be used as the stationary phase.

A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample with it. Separation occurs based on the differential partitioning of the compound between the stationary phase and the mobile phase.

After development, the spots are visualized. Since this compound contains a phenyl group, it should be visible under UV light at 254 nm. nih.gov Additionally, various chromogenic spray reagents can be used for visualization. For instance, p-dimethylaminobenzaldehyde can be used for the detection of carbamates and phenylureas. oup.com Another method involves spraying with a solution of furfural (B47365) and sulfuric acid for the detection of carbamate esters. epfl.ch

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are instrumental in elucidating the electronic characteristics and thermodynamic stability of 2-methylbut-3-yn-2-yl N-phenylcarbamate. These methods provide a foundational understanding of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the energetic profiles of chemical reactions and to elucidate their mechanisms. For carbamates, DFT calculations can model the formation of the crucial C–N bond, which is central to the stability of the final product. mdpi.com Studies on similar carbamate (B1207046) syntheses have shown that the reaction pathway is often energetically favorable, with a significant release of energy, indicating a stable product. mdpi.com For instance, computational analysis of palladium-catalyzed carbamate synthesis has revealed that electronic factors around the nitrogen atom are critical in determining the C-N bond strength. mdpi.com

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for carbamate formation.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for characterizing electronic properties. For this compound, these methods could be used to calculate properties such as the molecular orbital energies (HOMO and LUMO), the electrostatic potential, and charge distribution. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they indicate the molecule's ability to donate or accept electrons, respectively. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability.

A molecular electrostatic potential (MEP) map would visualize the electron density around the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). In a carbamate like this, the oxygen atoms of the carbonyl group and the nitrogen atom would be expected to be electron-rich, while the hydrogen on the nitrogen would be electron-poor.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can reveal its conformational landscape, showing the different shapes the molecule can adopt and the energy associated with each conformation. The rotation around the N-C and C-O single bonds of the carbamate linkage, as well as the bonds in the 2-methylbut-3-yn-2-yl group, would be of particular interest.

MD simulations can provide insights into the molecule's flexibility and how it might interact with other molecules or surfaces. The simulations can be performed in a vacuum or in the presence of a solvent to mimic real-world conditions. The results of these simulations can be used to generate a Ramachandran-like plot for key dihedral angles, showing the most populated (lowest energy) conformations. Studies on similar N-phenylcarbamates have shown that the orientation of the aromatic rings can vary, leading to different crystal packing arrangements stabilized by hydrogen bonds. researchgate.netnih.gov

Hypothetical Conformational Analysis Data

| Dihedral Angle | Low-Energy Conformations | Energy Barrier (kcal/mol) |

|---|---|---|

| Phenyl-N-C=O | 0°, 180° | 5.2 |

| N-C-O-C(CH₃)₂ | 180° (trans) | 3.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a valuable tool for predicting the most likely pathways for chemical reactions and for characterizing the high-energy transition states that connect reactants and products. For this compound, theoretical calculations could be used to explore various potential reactions, such as its decomposition, reaction with nucleophiles or electrophiles, or its behavior under different catalytic conditions.

By mapping the potential energy surface, researchers can identify the lowest energy path for a given reaction. The geometry and energy of the transition state are crucial for determining the reaction rate. For example, in the formation of a carbamate, the transition state would involve the partial formation of the N-C bond. mdpi.com Computational studies on related carbamates have detailed the multi-step pathways, including catalyst interactions and ligand dissociation, providing a comprehensive view of the reaction mechanism. mdpi.com

Elucidation of Structure-Reactivity Relationships through Computational Models

Computational models can establish clear relationships between the structure of a molecule and its reactivity. For this compound, this involves understanding how modifications to its structure would affect its chemical behavior. For instance, substituting the phenyl group with electron-withdrawing or electron-donating groups would alter the electron density on the nitrogen atom and the carbonyl carbon, thereby influencing the molecule's reactivity.

DFT-based descriptors such as HOMO-LUMO gap, hardness, and electrophilicity index can be calculated for a series of related compounds to build a quantitative structure-reactivity relationship (QSRR). This would allow for the prediction of the reactivity of new, unsynthesized derivatives. The presence of the terminal alkyne in the 2-methylbut-3-yn-2-yl group offers a site for specific reactions, and computational models could predict its reactivity towards, for example, click chemistry reactions or metal-catalyzed couplings.

In Silico Approaches to Molecular Design (excluding biological activity predictions)

In silico methods are used for the rational design of new molecules with desired properties. Based on the computational understanding of this compound, new derivatives could be designed for specific applications. For example, by modifying the substituents on the phenyl ring or by replacing the 2-methylbut-3-yn-2-yl group, it is possible to tune the molecule's electronic properties, solubility, or stability.

Computational screening of virtual libraries of derivatives can be performed to identify candidates with optimized properties before undertaking their synthesis. This approach saves time and resources. For instance, if the goal is to design a more stable carbamate, computational models could predict the effect of different functional groups on the strength of the carbamate bond. This design process is guided by the fundamental principles of structure-reactivity relationships elucidated through computational studies.

Synthetic Applications and Derivatization Strategies

Utility as a Versatile Synthetic Synthon or Intermediate in Organic Synthesis

The 2-methylbut-3-yn-2-yl N-phenylcarbamate molecule can be envisioned as a versatile synthetic synthon, a building block used to introduce specific structural motifs into a target molecule. Its utility stems from the reactivity of its constituent parts. The terminal alkyne group is particularly valuable, serving as a handle for various coupling reactions. For instance, similar to its precursor 2-methylbut-3-yn-2-ol, it can participate in Sonogashira coupling reactions with aryl or vinyl halides to form more complex substituted alkynes. wikipedia.orgresearchgate.net The 2-methylbut-3-yn-2-ol moiety itself is produced on an industrial scale and is a known precursor to terpenes and terpenoids, highlighting the synthetic importance of this structural framework. wikipedia.org

Furthermore, the carbamate (B1207046) linkage can be cleaved under specific conditions to reveal a primary amine, making the parent compound a stable, protected form of an amino-alkyne. The propargyl alcohol derivative, 2-methylbut-3-yn-2-ol, is used as a protected version of acetylene (B1199291), and this principle can be extended to the N-phenylcarbamate derivative. wikipedia.org The compound can also be seen as an intermediate in multi-step syntheses, where the alkyne or the protected amine is sequentially functionalized. beilstein-journals.org

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Terminal Alkyne | Sonogashira Coupling | Aryl/Vinyl-substituted alkynes |

| Click Chemistry (with azides) | Triazole derivatives | |

| Glaser Coupling | Symmetrical diynes | |

| Addition Reactions | Alkenes, alkanes, carbonyl compounds | |

| Carbamate | Deprotection (Hydrolysis) | 2-amino-2-methylbut-3-yne and phenol (B47542) |

| N-Alkylation/Arylation | Substituted carbamates |

Application as a Protecting Group for Amine Functionalities

Carbamates are a widely utilized class of protecting groups for amines in organic synthesis, and this compound falls within this category. organic-chemistry.orgmasterorganicchemistry.com The nitrogen atom of a carbamate is significantly less nucleophilic than that of a free amine, thus preventing it from participating in unwanted side reactions while other parts of the molecule are being modified. organic-chemistry.org This is crucial in complex syntheses, such as peptide synthesis, where precise control of reactivity is paramount. masterorganicchemistry.com

The general strategy involves the introduction of the carbamate group onto an amine, performing the desired synthetic transformations on other functional groups, and then removing the carbamate to regenerate the amine. organic-chemistry.org While common carbamate protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (fluorenylmethyloxycarbonyl), the N-phenylcarbamate offers a different set of properties and potential deprotection conditions. masterorganicchemistry.commasterorganicchemistry.com The stability of the carbamate linkage can be tuned by the nature of the substituents on the nitrogen and oxygen atoms.

The deprotection of carbamates can be achieved under various conditions, such as acidic or basic hydrolysis, or through hydrogenolysis, depending on the specific carbamate. masterorganicchemistry.commasterorganicchemistry.com The choice of protecting group is critical and often relies on an "orthogonal" strategy, where multiple, different protecting groups can be selectively removed in the presence of others. masterorganicchemistry.com

Preparation of Structurally Related Carbamate Derivatives for Diverse Chemical Research

The synthesis of this compound itself can be accomplished through the reaction of 2-methylbut-3-yn-2-ol with phenyl isocyanate. nih.gov This reaction is a general method for the preparation of carbamates. nih.gov By varying the starting alcohol and isocyanate, a diverse library of structurally related carbamate derivatives can be generated for various chemical research applications.

For example, substituting phenyl isocyanate with other aryl or alkyl isocyanates would yield a range of N-substituted carbamates. Similarly, using different propargyl alcohols would introduce variations in the alkynyl portion of the molecule. These derivatives could be screened for biological activity, as carbamates are a known class of biologically active compounds. nih.gov The synthesis of various carbamates from alcohols and isocyanates is a well-established methodology in organic chemistry. nih.gov

Table 2: Examples of Structurally Related Carbamate Derivatives

| Starting Alcohol | Starting Isocyanate | Resulting Carbamate Derivative |

| 2-methylbut-3-yn-2-ol | Methyl isocyanate | 2-methylbut-3-yn-2-yl N-methylcarbamate |

| 2-methylbut-3-yn-2-ol | Naphthyl isocyanate | 2-methylbut-3-yn-2-yl N-naphthylcarbamate |

| Propargyl alcohol | Phenyl isocyanate | Prop-2-yn-1-yl N-phenylcarbamate |

| 1-ethynylcyclohexan-1-ol | Phenyl isocyanate | 1-ethynylcyclohexyl N-phenylcarbamate |

Incorporation into Complex Molecular Architectures and Scaffolds

The bifunctional nature of this compound makes it an attractive building block for the construction of complex molecular architectures and scaffolds. The terminal alkyne is a versatile functional group that can be readily elaborated using a variety of modern synthetic methods. For instance, it can be a key component in the synthesis of quinoxaline (B1680401) derivatives, which are known to possess a wide range of therapeutic properties. nih.gov

The alkyne can be used in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with azides (click chemistry), to form stable triazole rings, which are common scaffolds in medicinal chemistry. Furthermore, the alkyne can be coupled with other fragments to build larger, more intricate structures. The protected amine, after deprotection, provides a site for further functionalization, such as amide bond formation or the introduction of other substituents. The synthesis of novel prenylated quinone derivatives from a related building block highlights the utility of such synthons in accessing complex natural product-like structures. nih.gov

Role in the Development of New Materials with Tailored Chemical Properties

The development of new materials with specific, tailored chemical properties is a major focus of modern chemical research. The incorporation of unique functional groups into polymers and other materials can impart novel characteristics. The this compound molecule possesses both a reactive alkyne and a carbamate group, which could be exploited in materials science.

The terminal alkyne can be polymerized through various methods, such as transition-metal-catalyzed polymerization, to create polymers with a polyacetylene backbone. These materials are often semiconducting and have interesting optical and electronic properties. The carbamate functionality, with its hydrogen bonding capabilities, could influence the intermolecular interactions and the bulk properties of the resulting material, such as its thermal stability and solubility. While carbamates are known intermediates in the synthesis of various compounds, their direct incorporation into material backbones via the alkyne offers a pathway to novel functional polymers. organic-chemistry.orgresearchgate.net The precursor, 2-methylbut-3-yn-2-ol, is used as an intermediate for scents, cosmetics, vitamins, and plant-protective agents, indicating the broad applicability of this chemical scaffold. oecd.org

Broader Academic Context and Comparative Analysis

Comparison of Reactivity and Synthetic Accessibility with Other Alkynyl and N-Phenyl Carbamates

The chemical behavior and ease of synthesis of 2-methylbut-3-yn-2-yl N-phenylcarbamate are best understood through comparison with structurally related alkynyl and N-phenyl carbamates. Its unique structure, featuring a tertiary propargylic alcohol-derived ester and an N-aryl carbamate (B1207046), imparts distinct reactivity.

Synthetic Accessibility:

The synthesis of carbamates is generally well-established, with several reliable methods available. nih.gov this compound is typically prepared via the reaction of 2-methyl-3-butyn-2-ol (B105114) with phenyl isocyanate, often in the presence of a catalyst. An alternative route involves the reaction of 2-methyl-3-butyn-2-ol with phosgene (B1210022) (or a phosgene equivalent like triphosgene) to form a chloroformate intermediate, which is then treated with aniline (B41778).

From a synthetic accessibility standpoint, the starting material, 2-methyl-3-butyn-2-ol, is an inexpensive and readily available bulk chemical. rsc.org This contrasts with some more complex or functionalized alkynes, which may require multi-step syntheses. The accessibility of various substituted anilines and isocyanates also allows for the straightforward generation of a diverse library of related N-aryl carbamates. The synthesis of O-phenyl-N-aryl carbamates, a related subclass, is also efficiently achieved by reacting phenyl chloroformate with various aromatic amines. iaea.org

Reactivity Comparison:

The reactivity of this compound is dominated by the interplay between the terminal alkyne, the tertiary carbon center, and the N-phenylcarbamate group.

Compared to other Alkynyl Carbamates: The tertiary nature of the carbon atom bearing the carbamate group is a key differentiator. Unlike primary or secondary propargyl carbamates, this compound can undergo deacetonative coupling reactions. rsc.org In this process, catalyzed by transition metals like palladium, the molecule can serve as a precursor to a terminal alkyne by eliminating acetone (B3395972). This provides a strategic advantage, as the parent alcohol (2-methyl-3-butyn-2-ol) can be used as a stable, solid surrogate for gaseous acetylene (B1199291) in Sonogashira-type couplings, with the carbamate offering a handle for further transformations. rsc.org

Compared to other N-Phenyl Carbamates: While typical alkyl N-phenylcarbamates are primarily studied for their biological activity or as protecting groups, the alkynyl moiety in this compound introduces a versatile functional group for further synthetic elaboration. The carbamate moiety itself is exceptionally stable, a feature it shares with other N-phenyl carbamates. nih.gov However, its most significant role in modern synthesis is as a directing group. The carbamate oxygen can coordinate to a metal catalyst, directing C–H activation to a specific position on the phenyl ring (ortho-position), a reaction less common with simple alkyl N-phenylcarbamates that lack a secondary site for catalyst interaction. researchgate.net

The following table provides a comparative overview:

| Attribute | This compound | Primary/Secondary Alkynyl Carbamates | Alkyl/Aryl N-Phenyl Carbamates |

| Key Reactivity | Deacetonative Coupling, Cyclizations, ortho-C-H Activation (directing group) | Cyclizations, Additions to Alkyne | Primarily protecting group chemistry, limited C-H activation without other directing functionalities |

| Unique Feature | In situ generation of terminal alkyne via acetone elimination rsc.org | More prone to rearrangement reactions (e.g., Meyer-Schuster) | High chemical and proteolytic stability nih.gov |

| Synthetic Precursors | 2-methyl-3-butyn-2-ol, Phenyl isocyanate/Aniline | Propargyl alcohol (or derivatives), Isocyanates/Amines | Various alcohols, Phenyl isocyanate/Aniline |

| Accessibility | High, due to inexpensive starting materials rsc.org | Variable, depends on alkyne substitution | Generally high |

Positioning of Research within Contemporary Organic Synthesis Paradigms

Research involving this compound and related structures aligns with several key paradigms in contemporary organic synthesis, reflecting a drive towards greater efficiency, complexity, and sustainability.

Step and Atom Economy: The use of this compound exemplifies the principles of step and atom economy. Methodologies such as the deacetonative coupling of the parent alcohol, 4-aryl-2-methyl-3-butyn-2-ols, allow for consecutive one-pot reactions. For instance, a Sonogashira coupling followed by a deacetonative C-P bond formation can be performed without isolating the intermediate, significantly shortening the synthetic sequence. rsc.org This approach avoids costly purification steps and reduces solvent waste. The extrusive alkylation of carbamates to directly yield tertiary amines is another strategy that enhances step-economy by avoiding separate protection-deprotection sequences. nih.gov

C–H Functionalization: The N-phenylcarbamate moiety is an effective directing group for transition-metal-catalyzed C–H functionalization. This paradigm shifts the logic of synthesis away from traditional cross-coupling reactions, which require pre-functionalized starting materials (e.g., halides or triflates), towards the direct use of more abundant C–H bonds. researchgate.net The carbamate group can direct the regioselective alkynylation of the peri-position in naphthyl systems, a transformation that is difficult to achieve using classical methods. researchgate.net

Catalysis: The compound is almost exclusively used in the context of transition-metal catalysis. Research has employed palladium, rhodium, and copper catalysts to achieve various transformations. rsc.orgresearchgate.netresearchgate.net This aligns with the central role of catalysis in modern organic synthesis for enabling efficient and selective bond formations that would otherwise be impossible.

Diversity-Oriented Synthesis (DOS): The combination of a stable scaffold and multiple reactive sites (the alkyne and the aryl ring) makes this compound a valuable building block in diversity-oriented synthesis. The goal of DOS is to efficiently generate collections of structurally diverse small molecules to explore chemical space and identify new biologically active agents. nih.gov

Contribution to the Advancement of Carbon–Nitrogen Bond Forming Methodologies

While this compound already contains a key carbon-nitrogen bond within its carbamate structure, its application in synthesis has contributed to the advancement of C–N bond-forming methodologies, primarily through intramolecular reactions and by serving as a stable and versatile precursor.

The carbamate functional group is recognized for its high chemical and proteolytic stability, making it an excellent surrogate for the more labile peptide bond in medicinal chemistry. nih.gov Its conformational rigidity, which typically favors an anti geometry, also provides a degree of structural pre-organization that can be exploited in synthesis. nih.govacs.org

A significant contribution comes from the development of intramolecular cyclization reactions. The strategic placement of the alkyne and the N-phenylcarbamate allows for the synthesis of nitrogen-containing heterocycles. For example, under transition-metal catalysis, the nitrogen atom of the carbamate can act as an internal nucleophile, attacking the activated alkyne to form new ring systems, which are prevalent scaffolds in pharmaceuticals.

Furthermore, methodologies have been developed that use the carbamate as a latent amine. The extrusive alkylation of carbamates provides a powerful method for forming tertiary amines. nih.gov This one-pot procedure involves cleavage of the carbamate with an agent like trimethylsilyl (B98337) iodide (TMSI) followed by in-situ alkylation, directly forming a new C–N bond and liberating CO2. nih.gov This strategy avoids the often problematic direct alkylation of secondary amines and showcases the utility of the carbamate as a practical and versatile functional group handle.

| Method | Description | Resulting C-N Bond |

| Intramolecular Cyclization | The nitrogen atom of the carbamate attacks the alkyne, often activated by a metal catalyst, to form a heterocyclic ring. | Formation of an endocyclic C-N bond within a new ring structure. |

| Extrusive Alkylation nih.gov | A one-pot cleavage of the carbamate followed by N-alkylation to generate a tertiary amine. | Formation of a new C(alkyl)-N bond, converting the carbamate nitrogen into a tertiary amine. |

| Directed C-H Amination | While less common for this specific substrate, carbamates can direct the amination of C-H bonds on adjacent groups, a reaction related to the well-known Buchwald-Hartwig amination. | Formation of a new C-N bond at a previously unfunctionalized position. |

Implications for Scaffold Diversity and Chemical Space Exploration

The structural features of this compound make it a valuable tool for expanding scaffold diversity and exploring novel regions of chemical space. youtube.com The exploration of chemical space—the vast ensemble of all possible organic molecules—is fundamental to the discovery of new drugs, materials, and chemical probes. youtube.com

Scaffold Diversity: A scaffold is the core structure of a molecule. The combination of a rigid alkyne, a planar phenyl group, and a carbamate linker in this compound provides a foundation for generating a wide array of distinct molecular architectures. Through different modes of cyclization and functionalization, this single starting material can be converted into various heterocyclic and polycyclic scaffolds. For instance:

Intramolecular reactions involving the alkyne and the phenyl ring can lead to fused ring systems.

Intermolecular reactions using the alkyne as a handle (e.g., click chemistry, Sonogashira coupling) allow for the attachment of diverse building blocks. nih.gov

Subsequent transformations of the initially formed products can further increase structural complexity. This ability to generate diverse and complex scaffolds from a simple starting point is a hallmark of efficient diversity-oriented synthesis. nih.govnih.gov